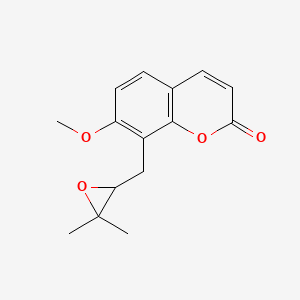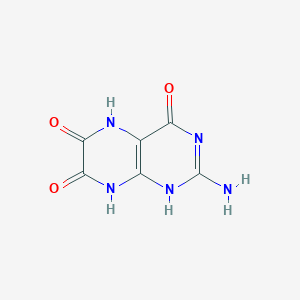
2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione is a chemical compound with the molecular formula C₆H₅N₅O₃. It is also known by its common name, leucopterin. This compound is part of the pteridine family, which includes a variety of biologically significant molecules. Pteridines are known for their roles in biological processes, including as cofactors in enzymatic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione typically involves the condensation of guanidine with dihydroxyacetone phosphate, followed by cyclization and oxidation steps. The reaction conditions often require acidic or basic environments, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods to those used in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other pteridine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pteridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-4,6,7-trione derivatives, while reduction can produce dihydropteridine derivatives.
Scientific Research Applications
2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other pteridine derivatives.
Biology: This compound is studied for its role in biological processes, including as a cofactor in enzymatic reactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases related to pteridine metabolism.
Industry: It is used in the production of dyes and pigments due to its chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione involves its interaction with various molecular targets and pathways. It acts as a cofactor in enzymatic reactions, facilitating the conversion of substrates to products. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,6-dihydroxypyrimidine
- 2,4,6-triaminopyrimidine
- 6-hydroxy-2,4,5-triaminopyrimidine
Uniqueness
2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione is unique due to its specific structure and the presence of both amino and keto groups, which allow it to participate in a wide range of chemical reactions. Its role as a cofactor in enzymatic reactions also sets it apart from other similar compounds.
Properties
IUPAC Name |
2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O3/c7-6-10-2-1(3(12)11-6)8-4(13)5(14)9-2/h(H,8,13)(H4,7,9,10,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLOGVVDXPCWGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)C(=O)N1)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=O)C(=O)N1)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

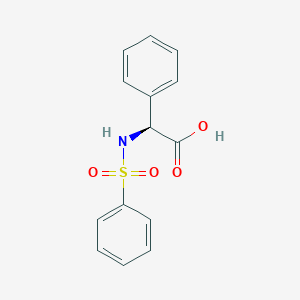

![N-[(4-chlorophenyl)sulfonyl]phenylalanine](/img/structure/B7781538.png)
![N-[(4-methoxyphenyl)sulfonyl]-L-leucine](/img/structure/B7781553.png)

![Acetic acid, 2,2'-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis-](/img/structure/B7781560.png)
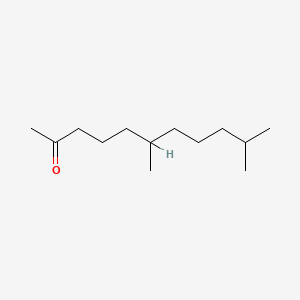
![sodium;(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7781578.png)
![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7781584.png)

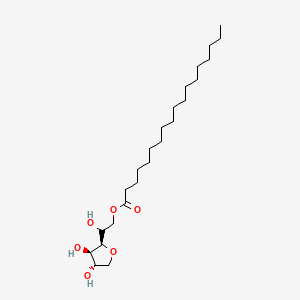
![8-methyl-1,5-dihydropyrimido[5,4-b]indol-4-one](/img/structure/B7781610.png)
